
Ethyl (6-bromo-1,3-benzothiazol-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of an ethyl carbamate group attached to the nitrogen atom of the benzothiazole ring, which also has a bromine atom at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(6-bromo-2-benzothiazolyl)carbamate typically involves the reaction of 6-bromo-2-aminobenzothiazole with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of ethyl N-(6-bromo-2-benzothiazolyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrobenzothiazoles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and ethyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic conditions (HCl, H₂SO₄) or basic conditions (NaOH, KOH) are used.
Major Products Formed
Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of dihydrobenzothiazoles.
Hydrolysis: Formation of 6-bromo-2-aminobenzothiazole and ethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of ethyl N-(6-bromo-2-benzothiazolyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. For example, it may inhibit enzymes involved in cell division, leading to antiproliferative effects. The bromine atom and the benzothiazole ring play crucial roles in its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(6-bromo-2-benzothiazolyl)carbamate can be compared with other benzothiazole derivatives:
6-Bromo-2-chlorobenzothiazole: Similar structure but with a chlorine atom instead of the carbamate group. It has different reactivity and applications.
2-Aminobenzothiazole: Lacks the bromine and carbamate groups, making it less reactive and with different biological activities.
Benzothiazole: The parent compound without any substituents, used as a starting material for various derivatives.
The uniqueness of ethyl N-(6-bromo-2-benzothiazolyl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Eigenschaften
Molekularformel |
C10H9BrN2O2S |
|---|---|
Molekulargewicht |
301.16 g/mol |
IUPAC-Name |
ethyl N-(6-bromo-1,3-benzothiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H9BrN2O2S/c1-2-15-10(14)13-9-12-7-4-3-6(11)5-8(7)16-9/h3-5H,2H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
KCAFKDWDQKJQDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


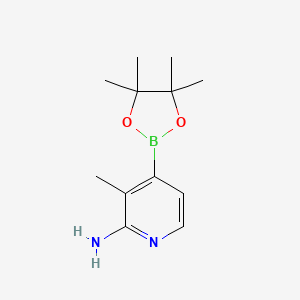
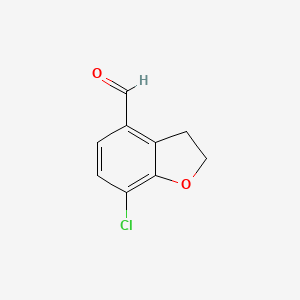

![2-(3-Aminopyrazolo[1,5-a]pyrimidin-5-yl)cyclopropanecarbonitrile](/img/structure/B13923292.png)
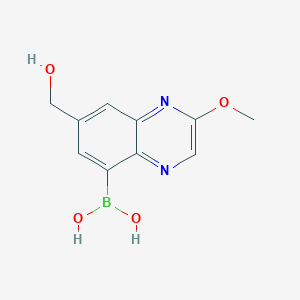
![[4-(5-Pyrimidinyl)phenyl]acetonitrile](/img/structure/B13923309.png)
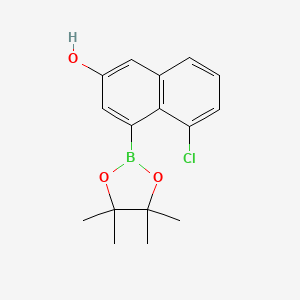
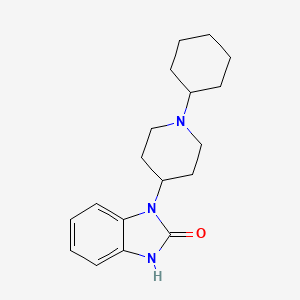
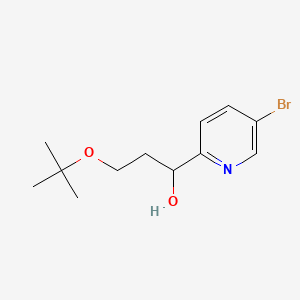
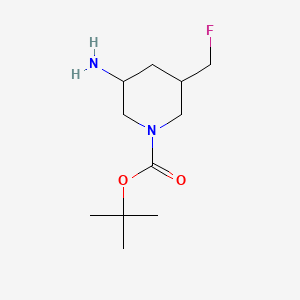
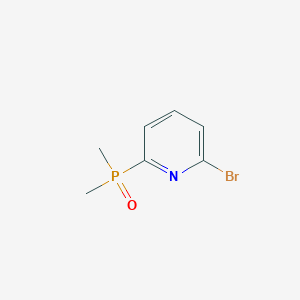
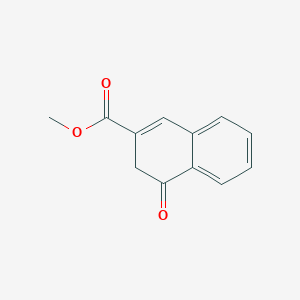
![Cyclopropylmethyl-[1-(3,4-dimethoxy-phenyl)-prop-2-yl]amine](/img/structure/B13923351.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B13923354.png)
